N-(1H-Benzoimidazol-2-ylmethyl)-benzamide
Overview
Description
21HBMBA is a white crystalline compound, also known by various other names such as azaindole , 3-azindole , benzoglyoxaline , 1,3-diazaindene , and 3-benzodiazole . Its chemical structure consists of a benzimidazole moiety linked to a benzamide group.
2.
Synthesis Analysis
The synthesis of 21HBMBA involves the condensation of a benzimidazole derivative with a benzoyl chloride or benzoyl bromide. The reaction typically occurs under acidic conditions, resulting in the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
3.
Molecular Structure Analysis
The optimized geometrical structure of 21HBMBA has been investigated theoretically using the B3LYP/6-311++G(d,p) basis set. The compound’s electronic and vibrational features have been studied. Vibrational assignments, Potential Energy Distribution (PED), and FT-IR/FT Raman data provide insights into its structural properties .
Scientific Research Applications
Application 1: Catalyst in Methoxycarbonylation of Olefins
- Scientific Field : Chemistry
- Summary of the Application : “N-(1H-Benzoimidazol-2-ylmethyl)-benzamide” is used in the synthesis of palladium complexes, which are then applied as catalysts in the methoxycarbonylation of olefins .
- Methods of Application : The specific experimental procedures are not detailed in the source, but the general process involves the synthesis of palladium complexes using “N-(1H-Benzoimidazol-2-ylmethyl)-benzamide”, followed by their application as catalysts in methoxycarbonylation reactions .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 2: Preparation of Bis-(1H-benzoimidazol-2-ylmethyl)-methyl-amine
- Scientific Field : Organic Chemistry
- Summary of the Application : “N-(1H-Benzoimidazol-2-ylmethyl)-benzamide” is used to prepare bis-(1H-benzoimidazol-2-ylmethyl)-methyl-amine by condensation with benzene-1,2-diamine .
- Methods of Application : The compound is involved in Suzuki cross-coupling with N-methyliminodiacetic acid (MIDA) boronates. It acts as a reagent utilized for protecting boronic acids and as a chelating agent for various metals .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPWNQUPBLICPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350769 | |
Record name | N-[(1H-Benzimidazol-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Benzoimidazol-2-ylmethyl)-benzamide | |
CAS RN |
5805-60-7 | |
Record name | N-[(1H-Benzimidazol-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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